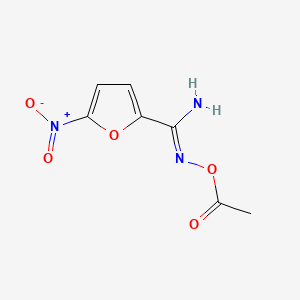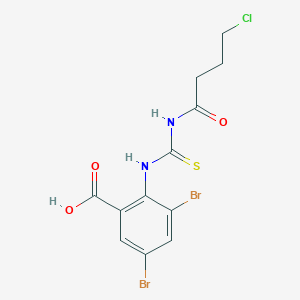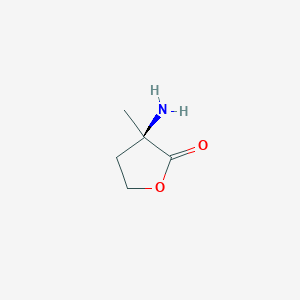![molecular formula C9H10N2O3 B13796654 2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
2-[(2-Aminoacetyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoacetyl)amino]benzoic acid is an organic compound that features both amino and carboxyl functional groups It is a derivative of benzoic acid, where the amino group is attached to the second carbon of the benzene ring, and an additional aminoacetyl group is attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-[(2-Aminoacetyl)amino]benzoic acid involves a one-pot synthesis approach. This method is operationally simple, environmentally friendly, and provides high yields. The synthesis typically involves the reaction of 2-aminobenzoic acid with an appropriate acylating agent under controlled conditions . The reaction conditions often include the use of a base-promoted aerobic cascade reaction, which facilitates the formation of the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2-Aminoacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with proteins and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid: A simpler derivative with only an amino group attached to the benzene ring.
4-Aminobenzoic acid: Another derivative with the amino group attached to the fourth carbon of the benzene ring.
2-[(2-Aminoacetyl)amino]acetic acid: A compound with a similar structure but with an acetic acid backbone instead of a benzoic acid backbone.
Uniqueness
2-[(2-Aminoacetyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(2-aminoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |
Clé InChI |
HZYCLELWSFMAFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)












